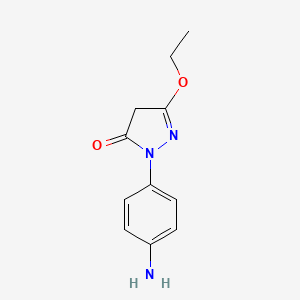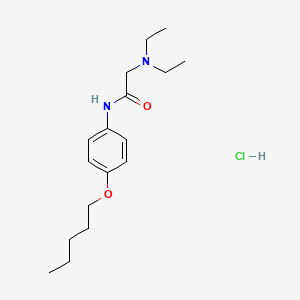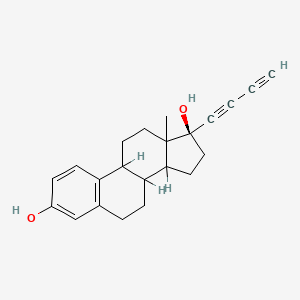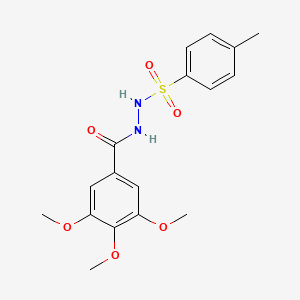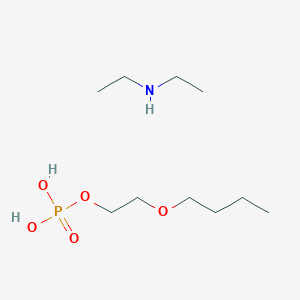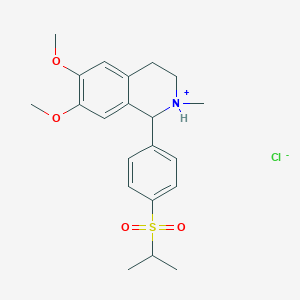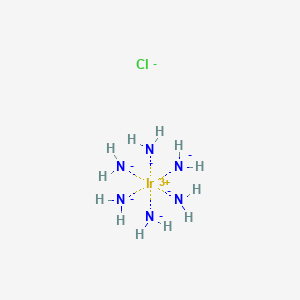![molecular formula C6H10O B13737248 Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
Oxaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaspiro[33]heptane is a bicyclic organic compound with the molecular formula C6H10O It features a spirocyclic structure, where an oxygen atom is incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxaspiro[3.3]heptane can be synthesized through several methods. One common approach involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection using magnesium turnings in methanol . Another method involves the use of 3-oxocyclobutane-1-carboxylic acid as a starting material, which undergoes multiple steps to form the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of sulfonic acid salts instead of oxalate salts has been shown to improve the stability and solubility of the compound, making it more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Oxaspiro[3.3]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atom in the spirocyclic structure, which can act as a reactive site.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound-1,3-dione, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
Oxaspiro[3.3]heptane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a structural surrogate for other bioactive compounds, aiding in drug discovery and development . Additionally, its unique properties make it valuable in the design of new materials and industrial processes .
Mécanisme D'action
The mechanism of action of Oxaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The oxygen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes this compound a useful tool in studying molecular interactions and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Oxaspiro[3.3]heptane include 2-oxa-6-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. These compounds share the spirocyclic structure but differ in the presence of nitrogen atoms and other functional groups .
Uniqueness: this compound is unique due to its oxygen-containing spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where oxygen interactions are crucial, such as in the development of new drugs and materials .
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-5-7-6/h1-5H2 |
Clé InChI |
KRFIYIXZGDGKNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

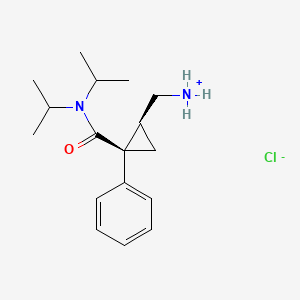
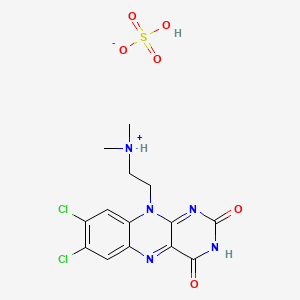

![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
